3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole
Description
Propriétés
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-13-23-9-6-20(15)29-14-16-7-10-26(11-8-16)21(27)17-4-5-18-19(12-17)24-25(2)22(18)28-3/h4-6,9,12-13,16H,7-8,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGAEGOWAHDDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of the 2H-Indazole Scaffold
The 2H-indazole core is typically constructed via cyclization reactions. A Rh(III)-catalyzed double C–H activation method enables direct coupling of aldehyde phenylhydrazones to form 1H-indazole precursors. Subsequent N-methylation using methylcarbonate in DMF at 40–100°C introduces the 2-methyl group, achieving yields up to 72%. For the 3-methoxy substitution, nucleophilic aromatic substitution with methoxide or O-methylation using dimethyl sulfate under basic conditions is employed.
Key Reaction Conditions for Indazole Methylation:
| Methylation Reagent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methylcarbonate | DMF | Triethylamine | 40–100°C | 72% | |
| Dimethyl Sulfate | THF | NaOH | 0–25°C | 68% |
Piperidine-1-Carbonyl Group Installation
Synthesis of 4-[(3-Methylpyridin-4-yl)Oxy]Methylpiperidine
The piperidine intermediate is prepared by functionalizing 4-hydroxymethylpiperidine with 3-methylpyridin-4-ol. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates ether bond formation, yielding the substituted piperidine. Alternative methods involve nucleophilic substitution of 4-chloromethylpiperidine with 3-methylpyridin-4-olate under reflux conditions.
Carbonylation to Form Piperidine-1-Carbonyl
The piperidine intermediate is coupled to the indazole core via acyl chloride or mixed anhydride chemistry. For example, reaction with indazole-6-carboxylic acid chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst achieves >85% conversion.
Final Coupling and Optimization
Convergent Synthesis Strategy
The fully functionalized indazole and piperidine intermediates are coupled through a peptide-like bond. A two-step protocol involving activation of the indazole-6-carboxylic acid with carbonyldiimidazole (CDI), followed by reaction with 4-[(3-methylpyridin-4-yl)oxy]methylpiperidine, provides the final compound in 65–78% yield.
Palladium-Mediated Cross-Coupling Alternatives
Recent advances employ Pd(OAc)₂/X-Phos catalysts for direct C–H arylation, enabling one-pot coupling of indazole and pyridinyl-piperidine precursors in DMF at 100°C. This method reduces step count but requires rigorous oxygen-free conditions.
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Step | Method | Average Yield | Limitations |
|---|---|---|---|
| Indazole Methylation | Methylcarbonate/DMF | 72% | Requires high temperatures |
| Piperidine Etherification | Mitsunobu Reaction | 81% | Costly reagents |
| Final Coupling | CDI Activation | 78% | Multi-step purification |
Solvent and Catalyst Impact
-
DMF vs. THF : DMF improves solubility in methylation steps but complicates purification due to high boiling point.
-
Pd(OAc)₂ Efficiency : Palladium catalysts enable cascade reactions but are sensitive to moisture, necessitating inert atmospheres.
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types of reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The indazole core can be functionalized using electrophilic substitution, while the piperidine moiety can undergo nucleophilic substitution.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often employ halogenating agents and strong bases.
Major products formed: The primary products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution reactions on the indazole core can introduce various aromatic substituents.
Applications De Recherche Scientifique
This compound finds applications in diverse scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of new chemical reactions and mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets such as enzymes and receptors.
Medicine: Preclinical studies evaluate its pharmacological properties, including its efficacy and safety as a potential therapeutic agent for various diseases.
Industry: Its unique structural features make it valuable in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions. It may bind to particular enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound shares structural motifs with several analogues, as highlighted by molecular similarity indices (Table 1). Key comparisons include:
Table 1: Structural Similarity and Functional Group Comparisons
| CAS No. | Compound Name/Structure | Similarity Score | Key Functional Groups |
|---|---|---|---|
| 7746-29-4 | 6-Methoxy-3-methyl-1H-indazole | 0.75 | Indazole core, methoxy, methyl substituents |
| 94444-96-9 | Unnamed (structural data unavailable) | 0.70 | Likely indazole/pyridine hybrid (inferred) |
| 330792-70-6 | 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | 0.68 | Pyrazole, phenoxyphenyl, nitrile |
| 7746-30-7 | Unnamed (structural data unavailable) | 0.68 | Indazole derivative (inferred) |
| 216661-72-2 | 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | 0.67 | Pyrazolopyrimidine, pyridine, methoxyphenyl |
Key Observations:
- 7746-29-4 exhibits the highest similarity (0.75) due to the shared indazole core and methoxy/methyl substituents. However, the absence of the piperidine-pyridine carbonyl group in this analogue limits its functional overlap .
- 216661-72-2 introduces a pyrazolopyrimidine scaffold, diverging significantly in ring architecture but retaining aromatic nitrogen heterocycles, which may confer comparable solubility or binding properties .
- 330792-70-6 replaces the indazole core with a pyrazole ring, emphasizing the role of nitrogen positioning in modulating bioactivity .
Pharmacological and Physicochemical Comparisons
While explicit pharmacological data for the target compound is scarce, inferences can be drawn from analogues:
Bioactivity:
- Imidazolinone herbicides (e.g., imazamox, imazethapyr) share structural motifs such as pyridine and imidazole rings. These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . The target compound’s pyridine and piperidine groups may similarly interact with enzymatic targets, though its indazole core likely alters specificity .
- 7746-29-4 (6-Methoxy-3-methyl-1H-indazole) is a simpler indazole derivative; its lack of complex side chains suggests reduced target engagement compared to the target compound .
Physicochemical Properties:
- 216661-72-2 ’s pyrazolopyrimidine core may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
Activité Biologique
3-Methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole, identified by its CAS number 2741947-78-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.4 g/mol. The structural complexity includes an indazole core substituted with a methoxy group, a piperidine moiety, and a pyridine derivative, which may contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole. For instance, analogs have shown significant antiproliferative effects against various cancer cell lines, including lung and prostate cancers. In particular:
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.33 μM against prostate cancer cell lines (PC-3), indicating high potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | PC-3 | 0.33 |
| Derivative B | MCF-7 | 18.36 |
| Derivative C | H460 | 16.50 |
The mechanism by which 3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole exerts its effects may involve several pathways:
- VEGFR Inhibition : Similar compounds have been documented to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For example, one study reported that certain derivatives reduced VEGFR-2 activity by approximately 72–79% in MCF-7 cells .
3. Neuropharmacological Effects
Compounds within this chemical class have also been investigated for their neuropharmacological properties:
- Dopamine Receptor Interaction : Some derivatives have shown selective agonistic activity at dopamine D3 receptors, which are implicated in various neurological disorders .
Case Study 1: Antiproliferative Assay
In a comparative study assessing the antiproliferative effects of various indazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized doxorubicin as a control and found that the tested compounds had varying degrees of selectivity towards cancerous cells versus normal fibroblasts.
Case Study 2: VEGFR Inhibition
Another study focused on the inhibition of VEGFR pathways using this compound's analogs. The results indicated that certain modifications to the structure significantly enhanced inhibitory potency against VEGFR, suggesting that further optimization could yield even more effective therapeutic agents.
Q & A
Advanced Question
- Lipophilicity : The pyridine-piperidine system increases logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : In vitro liver microsome assays show resistance to oxidation due to the methylpyridinyl ether’s steric hindrance .
- Target engagement : The moiety may act as a hydrogen-bond acceptor, improving binding to kinase domains .
What strategies resolve contradictory bioactivity data in structural analogs?
Advanced Question
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) to identify critical pharmacophores .
- Computational docking : Compare binding poses of active vs. inactive analogs (e.g., pyridinyl ether orientation in kinase pockets) .
- Off-target profiling : Use proteome-wide assays to rule out non-specific interactions .
How can computational modeling predict enzymatic target interactions?
Advanced Question
- Molecular docking : Tools like AutoDock Vina simulate binding to ATP-binding pockets (e.g., kinases), prioritizing targets based on docking scores .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
- Pharmacophore mapping : Identify essential interactions (e.g., hydrogen bonds with hinge regions) .
What methods assess the stability of the methylpyridinyl ether linkage?
Basic Question
- Accelerated degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 48 hours, monitoring degradation via HPLC .
- Light exposure tests : Use UV-Vis spectroscopy to detect photolytic cleavage of the ether bond .
How is the methoxy group’s role in receptor binding validated experimentally?
Advanced Question
- Analog synthesis : Replace methoxy with hydroxyl or hydrogen, then compare IC values in inhibition assays .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes to determine if methoxy participates in hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
